2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Overview
Description
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a quinoline derivative with a molecular structure that includes a quinoline ring system substituted with a methyl group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Approaches: Advanced methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the acetic acid moiety onto the quinoline ring.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some industries employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid, thus terminating synaptic transmission .
Mode of Action
this compound acts as a potent inhibitor against AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the level of acetylcholine in the synaptic cleft . This results in prolonged nerve impulses, which can counteract the cognitive decline observed in conditions like Alzheimer’s disease .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway. By inhibiting AChE, it disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that quinolones, the parent class of this compound, interact with various enzymes and proteins .
Cellular Effects
Quinolones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has found applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the acetic acid moiety.
4-Hydroxyquinoline: A hydroxylated derivative with different biological activities.
3-Acetylquinoline: Another acetylated quinoline derivative with distinct properties.
Uniqueness: 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methyl-2-oxo-1H-quinolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRUWWCUJXABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)CC(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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